molecular formula C12H17NO4 B3009999 Methyl 3-amino-4,5-diethoxybenzoate CAS No. 1325304-99-1

Methyl 3-amino-4,5-diethoxybenzoate

Cat. No. B3009999
CAS RN: 1325304-99-1
M. Wt: 239.271
InChI Key: BDCUPBTXCHOTBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the modification of the benzoate nucleus with different substituents. For example, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles involves the alkylation of the indole nitrogen with small alkyl groups . Another synthesis process for methyl 4-butyrylamino-3-methyl-5-aminobenzoate includes nitration followed by reduction, which could be relevant for synthesizing similar compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . Such structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of Methyl 3-amino-4,5-diethoxybenzoate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from the studies provided. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination . This suggests that the diethoxy groups in Methyl 3-amino-4,5-diethoxybenzoate may also participate in cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using computational and experimental methods. For instance, computational calculations using HF and DFT methods were performed on methyl 4-hydroxybenzoate to determine its vibrational spectra and frontier orbital energies . Similar computational studies could be applied to Methyl 3-amino-4,5-diethoxybenzoate to predict its properties.

properties

IUPAC Name

methyl 3-amino-4,5-diethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-4-16-10-7-8(12(14)15-3)6-9(13)11(10)17-5-2/h6-7H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUPBTXCHOTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4,5-diethoxybenzoate

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